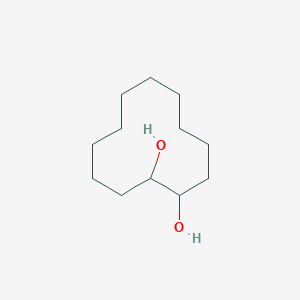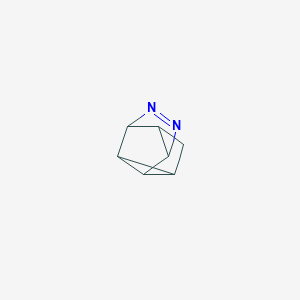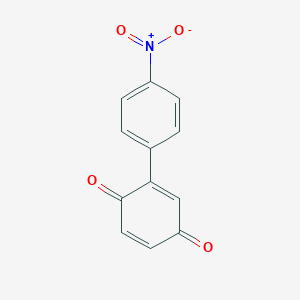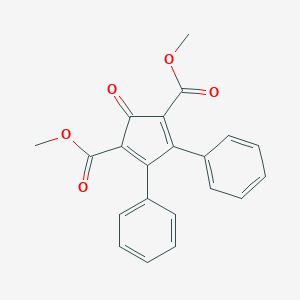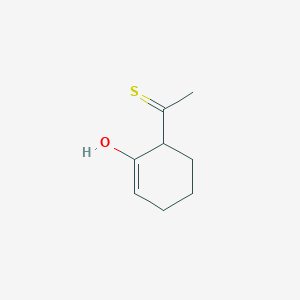
Cyclohexanone, 2-(thioacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-(thioacetyl)- is an organic compound that is commonly used in scientific research for its unique properties. This compound is also known as 2-(thioacetyl)cyclohexanone or TAC and has a molecular formula of C8H12OS. TAC is a yellow liquid that has a strong odor and is soluble in organic solvents such as ethanol and chloroform.
Mécanisme D'action
The mechanism of action of TAC is not well understood. However, it is believed that TAC acts as a nucleophile and can react with various electrophiles to form thioesters. TAC has also been shown to undergo various chemical reactions, including oxidation and reduction.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of TAC. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen. TAC has also been shown to have antimicrobial properties and has been used in the development of antibacterial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TAC in lab experiments is its ease of synthesis. TAC is also relatively stable and can be stored for extended periods of time. However, one limitation of TAC is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for the use of TAC in scientific research. One potential application is in the development of new antibacterial agents. TAC has been shown to have antimicrobial properties and could be used as a starting point for the development of new drugs. Another potential application is in the synthesis of new heterocyclic compounds, which could have potential applications in the pharmaceutical industry. Overall, TAC is a versatile compound that has potential applications in a variety of scientific research areas.
Méthodes De Synthèse
TAC can be synthesized by reacting cyclohexanone with thioacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields TAC and water as the byproduct. The synthesis of TAC is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
TAC has been used in a variety of scientific research applications due to its unique properties. One of the most common applications of TAC is in the synthesis of thioesters, which are important intermediates in organic synthesis. TAC has also been used as a reagent in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
15578-82-2 |
|---|---|
Nom du produit |
Cyclohexanone, 2-(thioacetyl)- |
Formule moléculaire |
C8H12OS |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
1-(2-hydroxycyclohex-2-en-1-yl)ethanethione |
InChI |
InChI=1S/C8H12OS/c1-6(10)7-4-2-3-5-8(7)9/h5,7,9H,2-4H2,1H3 |
Clé InChI |
APYYINKRGGMOSK-UHFFFAOYSA-N |
SMILES |
CC(=S)C1CCCC=C1O |
SMILES canonique |
CC(=S)C1CCCC=C1O |
Synonymes |
1-(2-hydroxy-1-cyclohex-2-enyl)ethanethione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



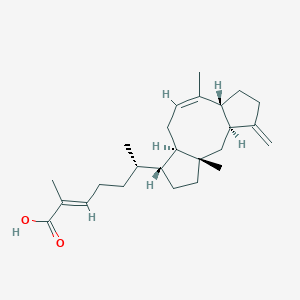
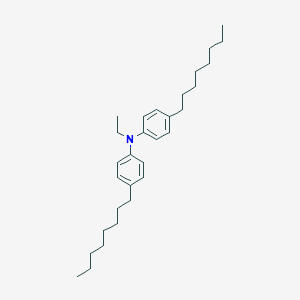

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)
![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)
